molecular formula C18H12ClF2N3OS B11393241 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11393241
M. Wt: 391.8 g/mol
InChI Key: XTTIJERUAMVONI-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, fluorobenzyl, and fluorophenyl groups, making it a molecule of interest for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction using thiol reagents.

    Coupling with Fluorophenylamine: The final step involves coupling the intermediate with 2-fluorophenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder.

    Substitution: Halogen atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl2), iron powder

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Uniqueness

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H12ClF2N3OS

Molecular Weight

391.8 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12ClF2N3OS/c19-13-9-22-18(26-10-11-5-7-12(20)8-6-11)24-16(13)17(25)23-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,23,25)

InChI Key

XTTIJERUAMVONI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)F

Origin of Product

United States

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